Structural Elucidation of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol: A Technical Guide
Structural Elucidation of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Stereochemistry
The structure of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol , is characterized by two chiral centers.[1][2] The "(1S)" designation refers to the stereochemistry at the carbon bearing the hydroxyl group, while "(2R)" indicates the stereochemistry of the carbon atom in the oxirane ring that is attached to the vinyl group. The precise three-dimensional arrangement of these stereocenters is crucial for its chemical reactivity and biological activity.
Spectroscopic Characterization (Predicted)
The structural elucidation of organic molecules relies on a combination of spectroscopic techniques. The following sections detail the expected data for (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropy of the vinyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The carbons attached to oxygen atoms (C1, C4, and C5) are expected to be deshielded and appear at higher chemical shifts.[3][4]
Table 1: Predicted NMR Data for (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H1 (CH=CH₂) | 5.8 - 6.0 (ddd) | 135 - 140 |
| H2 (CH=CH ₂) | 5.2 - 5.4 (dd) | 115 - 120 |
| H3 (CH -OH) | 4.0 - 4.2 (m) | 70 - 75 |
| H4 (Oxirane CH) | 3.0 - 3.2 (m) | 50 - 55 |
| H5a (Oxirane CH₂) | 2.7 - 2.9 (dd) | 45 - 50 |
| H5b (Oxirane CH₂) | 2.5 - 2.7 (dd) | 45 - 50 |
| OH | Variable (broad s) | - |
Note: Chemical shifts are predicted based on typical values for similar functional groups. Coupling constants (J) would provide further structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol is expected to exhibit characteristic absorption bands.
Table 2: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200 - 3600 (broad) |
| C-H (sp²) | Stretching | 3010 - 3095 |
| C-H (sp³) | Stretching | 2850 - 3000 |
| C=C (Alkene) | Stretching | 1640 - 1680 |
| C-O (Alcohol) | Stretching | 1050 - 1150 |
| C-O-C (Oxirane) | Asymmetric stretching | 1250 |
| Oxirane Ring | Ring breathing | 880 - 950 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, the molecular ion peak [M]⁺ would be expected at m/z = 100. Common fragmentation patterns for alcohols and epoxides would likely be observed, including loss of water (m/z = 82) and α-cleavage.
Experimental Protocols
Synthesis: Sharpless Asymmetric Epoxidation
A plausible and widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols is the Sharpless-Katsuki epoxidation.[5][6] This reaction utilizes a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of L-(+)-DET or D-(-)-DET directs the epoxidation to a specific face of the double bond, allowing for high stereocontrol.
Workflow for Sharpless Epoxidation:
Caption: Workflow of the Sharpless Asymmetric Epoxidation.
Detailed Protocol:
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A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with 4Å molecular sieves and dichloromethane (DCM) under an inert atmosphere (e.g., argon).
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The flask is cooled to -20 °C in a cooling bath.
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Titanium(IV) isopropoxide is added, followed by the dropwise addition of the appropriate chiral diethyl tartrate (e.g., L-(+)-DET for the desired stereochemistry).
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The allylic alcohol precursor, 2-propen-1-ol, is then added to the reaction mixture.
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tert-Butyl hydroperoxide (TBHP) in toluene is added dropwise while maintaining the temperature at -20 °C.
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The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Spectroscopic Analysis
-
NMR: Samples would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
IR: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a salt plate or in a suitable solvent.
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MS: Mass spectra would be acquired using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Biological Significance and Potential Signaling Pathway
Vinyl oxiranes are known to be reactive electrophiles. They are metabolites of certain xenobiotics, such as 1,3-butadiene, formed through cytochrome P450-mediated oxidation.[1] As alkylating agents, they can react with nucleophilic biomolecules, including DNA and proteins.[2] The reaction with DNA can lead to the formation of adducts, which, if not repaired, can result in mutations and potentially contribute to carcinogenicity.
Potential Pathway of DNA Adduct Formation:
Caption: Potential pathway of DNA damage by vinyl oxiranes.
Conclusion
The structural elucidation of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol is a multifaceted process that integrates various spectroscopic techniques and stereoselective synthesis. While specific, published experimental data for this particular stereoisomer is scarce, this guide provides a robust framework for its characterization based on well-established chemical principles. The predictable spectroscopic signatures, coupled with reliable synthetic methods like the Sharpless epoxidation, allow for a confident, albeit theoretical, structural assignment. The potential for this class of compounds to act as alkylating agents highlights their importance in toxicology and drug development, warranting further investigation into their biological activities.
References
- 1. Biological activation of 1,3-butadiene to vinyl oxirane by rat liver microsomes and expiration of the reactive metabolite by exposed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Epoxidation [organic-chemistry.org]
